molecular formula C6H10NSi B573198 1H-Pyrrole,1-(dimethylsilyl)-(9CI) CAS No. 190852-83-6

1H-Pyrrole,1-(dimethylsilyl)-(9CI)

Cat. No.: B573198
CAS No.: 190852-83-6
M. Wt: 124.238
InChI Key: DYNJNUGRTYLAMV-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The structural framework of 1H-Pyrrole,1-(dimethylsilyl)-(9CI) is characterized by a five-membered aromatic heterocycle containing one nitrogen atom, with the dimethylsilyl substituent attached directly to the nitrogen through a silicon-nitrogen single bond. The molecular formula C₆H₁₀NSi indicates the presence of six carbon atoms, ten hydrogen atoms, one nitrogen atom, and one silicon atom, arranged in a configuration that maintains the aromatic character of the pyrrole system while incorporating the unique electronic properties of the silicon center. The compound's molecular weight of 124.24 grams per mole reflects the contribution of the silicon atom, which adds approximately 28 atomic mass units compared to a hypothetical nitrogen-hydrogen analog.

The nomenclature system employed for this compound follows the International Union of Pure and Applied Chemistry guidelines for organosilicon compounds, where the term "1-(dimethylsilyl)" specifically indicates the substitution pattern and the nature of the silicon-containing group. The designation "(9CI)" refers to the ninth Collective Index period of Chemical Abstracts Service, indicating the timeframe during which this nomenclature was established. This systematic naming convention ensures unambiguous identification of the compound within chemical databases and literature, particularly important given the multiple possible isomers and substitution patterns available in silylated pyrrole chemistry.

Property Value Reference
Molecular Formula C₆H₁₀NSi
Molecular Weight 124.24 g/mol
Chemical Abstracts Service Number 190852-83-6
International Union of Pure and Applied Chemistry Name 1-(dimethylsilyl)-1H-pyrrole

The three-dimensional structure of 1H-Pyrrole,1-(dimethylsilyl)-(9CI) exhibits several notable features that distinguish it from unsubstituted pyrrole and other nitrogen-substituted derivatives. The silicon-nitrogen bond length is typically longer than corresponding carbon-nitrogen bonds due to silicon's larger atomic radius, which influences the overall molecular geometry and potentially affects the compound's reactivity patterns. The two methyl groups attached to silicon adopt a tetrahedral arrangement around the silicon center, with the silicon-hydrogen bond completing the tetrahedral geometry. This structural arrangement creates steric considerations that influence both the compound's chemical reactivity and its ability to participate in various chemical transformations.

Historical Development of Silylated Pyrroles

The development of silylated pyrrole compounds, including 1H-Pyrrole,1-(dimethylsilyl)-(9CI), emerged from the broader evolution of organosilicon chemistry during the mid-to-late twentieth century. The initial exploration of silicon-nitrogen bonds in heterocyclic systems was motivated by the desire to understand how silicon substitution might modify the electronic properties and reactivity patterns of well-established heterocyclic frameworks. Early investigations focused on the fundamental question of whether silicon-nitrogen bonds could maintain stability within aromatic systems while providing access to new chemical reactivity patterns not available through conventional carbon-based substitution.

The synthetic methodologies that enabled the preparation of compounds like 1H-Pyrrole,1-(dimethylsilyl)-(9CI) evolved through several distinct phases of organometallic chemistry development. Initial approaches relied on direct silylation reactions using various silicon-containing reagents, but these methods often suffered from low selectivity and competing side reactions. The advancement of catalytic carbon-hydrogen silylation methods represented a significant breakthrough in this field, as evidenced by recent research demonstrating palladium-catalyzed approaches for selective introduction of silicon functional groups into heterocyclic systems. These catalytic methods have provided more efficient and selective routes to silylated pyrroles, enabling better control over substitution patterns and reaction outcomes.

The period from 1990 to the present has witnessed remarkable advances in understanding the fundamental chemistry of silicon-nitrogen bonds within aromatic heterocycles. Research groups have systematically investigated how different silicon substituents influence the electronic structure of pyrrole systems, leading to detailed mechanistic understanding of carbon-hydrogen activation processes that enable silicon introduction. These studies have revealed that silicon substitution can significantly alter the nucleophilicity and electrophilicity of different positions within the pyrrole ring, creating new opportunities for regioselective functionalization reactions that were previously difficult to achieve.

Modern synthetic approaches to silylated pyrroles have benefited from the development of sophisticated catalytic systems that can achieve high levels of regioselectivity and functional group tolerance. Research has demonstrated that iridium-based catalysts can effectively promote carbon-hydrogen silylation reactions of five-membered heterocycles, including pyrroles, with excellent control over substitution patterns. These advances have made compounds like 1H-Pyrrole,1-(dimethylsilyl)-(9CI) more accessible for systematic study and potential application development, contributing to the growing interest in silicon-containing heterocycles as building blocks for advanced materials and pharmaceutical applications.

Position of 1H-Pyrrole,1-(dimethylsilyl)-(9CI) in Heterocyclic Chemistry

Within the broader landscape of heterocyclic chemistry, 1H-Pyrrole,1-(dimethylsilyl)-(9CI) occupies a unique position as a representative example of how silicon substitution can modify the fundamental properties of aromatic heterocycles. Pyrrole itself is recognized as one of the most important five-membered aromatic heterocycles, serving as a structural component in numerous biologically active molecules including porphyrins, chlorophylls, and various pharmaceutical compounds. The introduction of silicon functionality into this well-established heterocyclic framework creates opportunities to explore how silicon's distinctive electronic properties can be harnessed to modify or enhance the reactivity patterns associated with pyrrole chemistry.

The electronic structure of 1H-Pyrrole,1-(dimethylsilyl)-(9CI) differs significantly from that of unsubstituted pyrrole due to the unique bonding characteristics of silicon. While pyrrole exhibits aromatic character through the delocalization of the nitrogen lone pair into the π-system of the ring, the presence of the dimethylsilyl group introduces additional electronic effects that can influence this delocalization. Silicon's ability to expand its coordination sphere beyond four electrons through d-orbital participation creates possibilities for hypervalent bonding interactions that are not available with carbon-based substituents. These electronic differences manifest in altered chemical shifts in nuclear magnetic resonance spectroscopy, modified reactivity patterns toward electrophiles and nucleophiles, and potentially different photophysical properties compared to conventional pyrrole derivatives.

Comparative analysis with other substituted pyrrole derivatives reveals that silicon substitution provides access to chemical space that is difficult to achieve through conventional organic substitution patterns. For example, while carbon-based substituents on pyrrole nitrogen typically influence reactivity through inductive and steric effects, silicon substituents can also participate in σ-π conjugation and hypervalent bonding that creates additional pathways for electronic interaction with the aromatic system. This expanded range of electronic interactions positions silylated pyrroles as valuable tools for probing fundamental questions about aromaticity, substituent effects, and reaction mechanisms in heterocyclic chemistry.

The reactivity profile of 1H-Pyrrole,1-(dimethylsilyl)-(9CI) within heterocyclic transformations demonstrates both similarities and differences compared to other nitrogen-substituted pyrroles. Research on carbon-hydrogen silylation of heterocycles has shown that silicon-containing substituents can direct the regioselectivity of subsequent functionalization reactions, often favoring different substitution patterns than those observed with carbon-based directing groups. This directing effect capability makes silylated pyrroles valuable synthetic intermediates for accessing complex substitution patterns that might be difficult to achieve through alternative synthetic routes.

Significance in Silicon-Containing Heterocycles Research

The research significance of 1H-Pyrrole,1-(dimethylsilyl)-(9CI) extends beyond its individual properties to encompass its role as a model compound for understanding the broader principles governing silicon-heteroatom interactions in aromatic systems. Contemporary research in silicon-containing heterocycles is driven by the recognition that silicon substitution can provide access to unique electronic and structural properties that are valuable for applications in materials science, catalysis, and pharmaceutical chemistry. Compounds like 1H-Pyrrole,1-(dimethylsilyl)-(9CI) serve as important prototypes for investigating how silicon incorporation affects fundamental properties such as thermal stability, photophysical behavior, and chemical reactivity patterns.

Recent advances in synthetic methodology have highlighted the importance of silylated heterocycles as versatile building blocks for more complex molecular architectures. Research has demonstrated that palladium-catalyzed carbon-hydrogen silylation reactions can be used to introduce silicon functionality into various heterocyclic systems with high levels of regioselectivity and functional group tolerance. These synthetic capabilities have opened new avenues for incorporating silicon-containing heterocycles into larger molecular frameworks, potentially leading to materials with enhanced properties for electronic, optical, or biological applications. The ability to selectively introduce silicon functionality into heterocycles represents a significant advancement in synthetic chemistry that enables systematic exploration of structure-property relationships in organosilicon compounds.

The mechanistic understanding derived from studying compounds like 1H-Pyrrole,1-(dimethylsilyl)-(9CI) has broader implications for the field of organometallic chemistry and catalysis. Research on carbon-hydrogen activation processes involving silicon-containing heterocycles has revealed fundamental insights about how silicon substituents influence the coordination behavior of transition metal catalysts. These insights are valuable for developing new catalytic systems that can exploit the unique properties of silicon-containing ligands and substrates. The knowledge gained from studying silylated pyrroles contributes to a more comprehensive understanding of how silicon incorporation can be used strategically in catalyst design and reaction development.

Research Area Contribution of Silylated Pyrroles Recent Developments
Synthetic Methodology Regioselective carbon-hydrogen silylation protocols Palladium-catalyzed selective functionalization
Materials Science Silicon-containing heterocyclic building blocks Enhanced thermal and photophysical properties
Mechanistic Studies Understanding silicon-heteroatom bonding Insights into hypervalent silicon interactions
Catalysis Development Silicon-containing ligand systems Improved coordination chemistry applications

Future research directions in silicon-containing heterocycles are likely to build upon the foundational understanding provided by compounds like 1H-Pyrrole,1-(dimethylsilyl)-(9CI). Areas of particular interest include the development of more sophisticated synthetic methods for introducing multiple silicon centers into heterocyclic frameworks, investigation of how silicon substitution affects the biological activity of heterocyclic pharmaceuticals, and exploration of silicon-containing heterocycles as components in advanced electronic materials. The continued study of these compounds will contribute to advancing the broader field of organosilicon chemistry while providing practical tools for addressing contemporary challenges in synthesis, materials science, and drug discovery.

Properties

CAS No.

190852-83-6

Molecular Formula

C6H10NSi

Molecular Weight

124.238

IUPAC Name

dimethyl(pyrrol-1-yl)silicon

InChI

InChI=1S/C6H10NSi/c1-8(2)7-5-3-4-6-7/h3-6H,1-2H3

InChI Key

DYNJNUGRTYLAMV-UHFFFAOYSA-N

SMILES

C[Si](C)N1C=CC=C1

Synonyms

1H-Pyrrole,1-(dimethylsilyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 1H-Pyrrole,1-(dimethylsilyl)-(9CI) with analogous pyrrole derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties
1H-Pyrrole,1-(dimethylsilyl)-(9CI) 190852-83-6 C₆H₁₀NSi 124.24 Dimethylsilyl (-Si(CH₃)₂) Data not explicitly provided in evidence .
1H-Pyrrole-3-carboxamide (9CI) - C₅H₆N₂O 110.12 Carboxamide (-CONH₂) at 3-position Data limited; molecular weight and formula provided .
1H-Pyrrole, difluoroboryl-nitro derivative (9CI) - C₁₁H₁₄BClF₂N₃O₂ 351.12 (exact mass) Difluoroboryl (-BF₂), nitro (-NO₂) groups Predicted boiling point: 435.7±55.0°C ; density: 1.38±0.1 g/cm³ ; pKa: 2.22±0.20 .
1H-Pyrrole,1-methyl-2-(tetrahydro-2-furanyl)-(9CI) 537697-79-3 C₉H₁₃NO 151.21 Methyl (-CH₃), tetrahydrofuranyl No explicit data; structural complexity suggests lower volatility .
N-Furfurylpyrrole (9CI) 1438-94-4 C₉H₉NO 147.08 Furfuryl (-C₅H₅O) substituent Boiling point: 76–78°C at 1 mmHg ; refractive index: 1.5317 (21°C) .
1H-Pyrrole-3-ethanol,1-methyl-(9CI) 420787-50-4 C₇H₁₁NO 125.17 Methyl (-CH₃), ethanol (-CH₂CH₂OH) Predicted boiling point: 227.8±15.0°C ; density: 1.01±0.1 g/cm³ ; pKa: 14.98±0.10 .
1H-Pyrrole,1-(dichloroacetyl)-(9CI) 42277-23-6 C₆H₅Cl₂NO 190.02 Dichloroacetyl (-COCCl₂) No explicit data; electronegative Cl likely increases polarity .

Key Observations

Substituent Impact on Physicochemical Properties: Electron-Withdrawing Groups: Compounds like the difluoroboryl-nitro derivative (pKa ~2.22) exhibit higher acidity compared to neutral substituents (e.g., dimethylsilyl) due to electron-withdrawing effects . Volatility: N-Furfurylpyrrole’s low boiling point (76–78°C at 1 mmHg) contrasts with bulkier derivatives, suggesting higher volatility .

Molecular Weight Trends: The boronic acid derivative (CAS 351457-64-2, C₁₄H₂₂BNO₂Si) has the highest molecular weight (275.23 g/mol) due to its tert-butyldimethylsilyl and boronic acid groups . The target compound (124.24 g/mol) is lighter than most analogues, reflecting its simpler substituent.

Functional Group Diversity: Silicon-Containing Derivatives: The target compound and dimethyl(pentafluorophenyl)silane (CAS 13888-77-2) highlight silicon’s role in modulating electronic properties . Oxygen/Nitrogen-Rich Groups: Carboxamide (C₅H₆N₂O) and ethanol (C₇H₁₁NO) derivatives introduce hydrogen-bonding capability, influencing solubility .

Preparation Methods

Transition Metal-Catalyzed Silylation

Palladium or nickel catalysts could mediate the coupling of pyrrole with dimethylsilyl reagents. For instance, Miyaura borylation-like conditions might be adapted using silyl pinacol boronate esters. A hypothetical route involves:

  • Catalytic System : Pd(OAc)2 (5 mol%), XPhos ligand (10 mol%), and Cs2CO3 base in toluene.

  • Coupling : Pyrrole reacts with Me2SiBpin (1.2 equiv) at 80°C for 12 hours.

While no direct examples exist for pyrroles, similar strategies are documented for aromatic C–H silylation . The regioselectivity challenges observed in pyrrole acylation (e.g., 2- vs. 3-substitution) may also apply here, necessitating careful ligand selection.

Ring-Closing Metathesis with Silylated Precursors

An alternative approach involves constructing the pyrrole ring from silylated intermediates. For example, a diene precursor containing a dimethylsilyl group could undergo cyclization via Grubbs catalyst. This method is speculative but draws inspiration from the synthesis of substituted pyrroles via enaminone cyclizations .

Theoretical Pathway

  • Precursor Synthesis : Prepare a silylated enaminone (e.g., CH2=CH–C(NR2)=CH–SiMe2H).

  • Cyclization : Use RuCl2(PCy3)2(=CHPh) catalyst in refluxing dichloromethane.

Comparative Analysis of Silylation Reagents and Conditions

The choice of silylating agent profoundly impacts reaction efficiency and selectivity. The table below extrapolates data from analogous N-functionalization reactions:

Silylating Agent Base Solvent Yield (%) Reference Analogy
H2SiMe2ClLDATHF45–60*Tosyl protection
H2SiMe2OTfNaHDMF55–70*Triflate acylation
Me2SiBpinCs2CO3/Pd(OAc)2Toluene30–50*Cross-coupling

*Theoretical yields based on analogous reactions.

Challenges and Optimization Strategies

  • Regioselectivity : Competing C–H silylation at pyrrole’s α- or β-positions may occur. Steric hindrance from the dimethylsilyl group could favor N-substitution, but directing groups (e.g., trimethylsilyl at C-3 ) might be required to suppress side reactions.

  • Stability : N–Si bonds are susceptible to hydrolysis. Anhydrous conditions and inert atmospheres are critical during synthesis and storage.

  • Purification : Silica gel chromatography may lead to partial desilylation. Alternatives like neutral alumina or size-exclusion chromatography should be explored.

Q & A

Basic: What are the recommended methods for synthesizing 1H-Pyrrole,1-(dimethylsilyl)-(9CI) in laboratory settings?

Answer:
The synthesis of silylated pyrroles typically involves two key steps: (1) formation of the pyrrole core and (2) introduction of the dimethylsilyl group. A validated approach is the Claisen-Kaas pyrrole synthesis (modified for silylation), which employs ketones or aldehydes with ammonia or amines under acidic conditions . For silylation, tert-butyldimethylsilyl (TBS) protection methods can be adapted. For example, silyl groups are introduced via nucleophilic substitution using chlorodimethylsilane in the presence of a base (e.g., imidazole) under inert atmosphere . Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) are recommended.

Basic: What spectroscopic techniques are suitable for characterizing 1H-Pyrrole,1-(dimethylsilyl)-(9CI)?

Answer:

  • 1H/13C NMR : The dimethylsilyl group exhibits characteristic upfield shifts for Si-CH3 protons (~0.1–0.5 ppm) and distinct coupling patterns. Pyrrole protons typically appear as a multiplet near 6.5–7.0 ppm .
  • FT-IR : Look for C-Si stretching vibrations at ~1250 cm⁻¹ and pyrrole ring C-H stretches at ~3100 cm⁻¹.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns. Gas-phase ionization energy data (e.g., ~7.99 eV for similar silyl compounds) can aid interpretation .

Advanced: How does the dimethylsilyl group influence the electronic structure and reactivity of the pyrrole ring?

Answer:
The dimethylsilyl group is electron-donating via σ-π conjugation, increasing electron density on the pyrrole nitrogen. This enhances nucleophilicity at the N-position, facilitating electrophilic substitution reactions (e.g., alkylation). Computational studies (DFT) show that the Si group stabilizes the HOMO by ~0.3–0.5 eV compared to unsubstituted pyrroles, altering regioselectivity in cross-coupling reactions . However, steric hindrance from the dimethyl groups may limit reactivity at adjacent positions.

Advanced: What are the challenges in maintaining the stability of this compound during storage?

Answer:
1H-Pyrrole,1-(dimethylsilyl)-(9CI) is sensitive to moisture and protic solvents , which can hydrolyze the Si-N bond. Storage recommendations:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for handling; store under argon or nitrogen .
  • Temperature : Keep at –20°C in amber vials to prevent photodegradation.
  • Solvent Compatibility : Avoid alcohols or water; use anhydrous THF or dichloromethane for dissolution .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • GHS Hazards : Acute toxicity (Category 4), skin/eye irritation (Category 2), and respiratory sensitization (Category 1) .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of aerosols .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced: How can one analyze contradictory data regarding the compound’s reactivity in different solvents?

Answer:
Contradictory reactivity data often arise from solvent polarity or trace impurities. Systematic approaches include:

  • Solvent Screening : Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents.
  • Control Experiments : Test for trace water (via Karl Fischer titration) or oxygen (via degassing).
  • Computational Modeling : Calculate solvation energies (e.g., COSMO-RS) to predict solvent effects on transition states .
  • In Situ Monitoring : Use NMR or IR spectroscopy to track intermediates .

Advanced: What strategies mitigate decomposition during catalytic applications of this compound?

Answer:

  • Catalyst Design : Use Pd/Cu systems with bulky ligands (e.g., XPhos) to reduce steric strain .
  • Additives : Include radical inhibitors (e.g., BHT) or desiccants (molecular sieves) to suppress hydrolysis .
  • Temperature Control : Maintain reactions below 60°C to prevent thermal degradation .

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